molecular formula C19H12ClF4N5O2 B2865782 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl](methyl)amino}-3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile CAS No. 338399-26-1

1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl](methyl)amino}-3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No.: B2865782
CAS No.: 338399-26-1
M. Wt: 453.78
InChI Key: IZPPCMSPWDAEMW-UHFFFAOYSA-N
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Description

This compound features a tetrahydropyrimidine core (2,4-dioxo-1,2,3,4-tetrahydropyrimidine) substituted at position 1 with a methylamino group linked to a 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety. Position 3 is occupied by a 4-fluorophenylmethyl group, while position 5 carries a carbonitrile substituent. The trifluoromethyl and chloro groups on the pyridine enhance lipophilicity and metabolic stability, whereas the 4-fluorophenyl group may influence target binding affinity .

Properties

IUPAC Name

1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-[(4-fluorophenyl)methyl]-2,4-dioxopyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClF4N5O2/c1-27(16-15(20)6-13(8-26-16)19(22,23)24)29-10-12(7-25)17(30)28(18(29)31)9-11-2-4-14(21)5-3-11/h2-6,8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPPCMSPWDAEMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2C=C(C(=O)N(C2=O)CC3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClF4N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{3-chloro-5-(trifluoromethyl)pyridin-2-ylamino}-3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a tetrahydropyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of the trifluoromethyl and chloro groups on the pyridine ring enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that tetrahydropyrimidine derivatives exhibit notable antimicrobial properties. For instance, a study involving various tetrahydropyrimidines indicated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined using the broth tube dilution method. The most active compounds showed MIC values in the range of 5 to 50 µg/mL against selected bacterial strains .

Anticancer Activity

The anticancer potential of the compound was evaluated through in vitro assays on different cancer cell lines. The results indicated significant cytotoxic effects, with IC50 values ranging from 10 to 30 µM depending on the cell line tested. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses .

Enzyme Inhibition

The compound also exhibits inhibitory activity against several enzymes relevant to metabolic pathways. Notably, it has been identified as an inhibitor of branched-chain amino acid transaminases (BCATs), which play a crucial role in amino acid metabolism. Molecular docking studies suggest that the trifluoromethyl group may facilitate binding within the active site of BCATs, enhancing inhibitory potency .

Case Study 1: Antimicrobial Evaluation

In a comparative study of various tetrahydropyrimidine derivatives, the compound demonstrated superior antibacterial activity compared to traditional antibiotics. The study highlighted its potential as a lead compound for developing new antimicrobial agents targeting resistant strains .

Case Study 2: Anticancer Mechanism

A detailed investigation into the anticancer mechanism revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS) in cancer cells. This oxidative stress was linked to apoptotic cell death, suggesting a dual mechanism involving direct cytotoxicity and modulation of cellular redox status .

Data Tables

Biological Activity Tested Concentration (µg/mL) IC50/ MIC (µM) Remarks
Antimicrobial5 - 505 - 50Effective against Gram-positive and Gram-negative bacteria
Anticancer10 - 3010 - 30Induces apoptosis in cancer cell lines
Enzyme InhibitionVaries<20Inhibits BCATs with significant binding affinity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences
Compound Name / ID Key Structural Features Molecular Formula Molecular Weight Key Differences vs. Target Compound
5-Acetyl-1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylamino]-2,4(1H,3H)-pyrimidinedione Pyrimidinedione core; acetyl at position 5; methylamino-linked pyridine C₁₃H₁₀ClF₃N₄O₃ 362.69 Acetyl vs. carbonitrile at position 5; lacks 4-fluorophenylmethyl group
2-[(3-Hydroxyphenyl)amino]-4-[4-methyl-2-(methylamino)thiazol-5-yl]pyrimidine-5-carbonitrile Pyrimidine core; thiazole substituent; 3-hydroxyphenylamino group C₁₆H₁₄N₆OS 354.39 Thiazole vs. tetrahydropyrimidine core; 3-hydroxyphenylamino vs. 4-fluorophenylmethyl substitution
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-1H-pyrrole-2-carboxamide Dual pyridine-pyrrole system; carboxamide linkage C₂₃H₁₂Cl₂F₆N₄O₂ 561.26 Pyrrole-carboxamide scaffold vs. tetrahydropyrimidine core; additional pyridine substituent

Key Observations :

  • The target compound’s tetrahydropyrimidine core distinguishes it from thiazole- or pyrrole-based analogs .
  • Substituents like 4-fluorophenylmethyl and carbonitrile are absent in acetylated derivatives, which may alter solubility and target interactions .
Spectroscopic and Physicochemical Properties
Property Target Compound 5-Acetyl Analog Thiazole Derivative
IR Peaks (cm⁻¹) ~2220 (C≡N), 1700–1650 (C=O), 708 (C-Cl) 1705 (C=O acetyl), 708 (C-Cl) 2220 (C≡N), 3350 (O-H)
¹H NMR (δ ppm) ~4.55 (CH), 7.18–7.79 (Ar-H) 1.61 (CH₃ acetyl) 6.8–7.5 (Ar-H), 2.18 (CH₃ thiazole)
LogP (Predicted) ~3.5 (high lipophilicity) ~2.8 ~2.1

Notes:

  • The carbonitrile group in the target compound contributes to a higher LogP than acetyl or hydroxyl-substituted analogs .
  • Aromatic proton shifts in NMR vary significantly between analogs due to electronic effects of substituents (e.g., fluorine vs. hydroxyl) .
Bioactivity and Functional Insights
  • Analog 1 () : Acetyl group may reduce metabolic stability compared to carbonitrile, as seen in studies where carbonitriles enhance half-life .
  • Thiazole Derivative () : The thiazole ring could confer antibacterial activity, as observed in sulfonamide-thiazole hybrids .

Molecular Networking () :

  • The target compound’s MS/MS fragmentation pattern (e.g., loss of 4-fluorophenylmethyl) may cluster it with other pyridine-pyrimidine hybrids, but unique fragments (e.g., m/z 362 for carbonitrile) could distinguish it .

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